Codeine methylbromide

Descripción

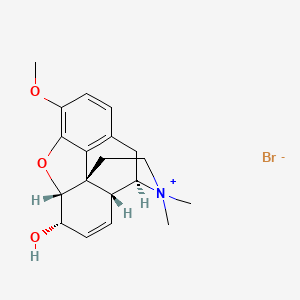

Structure

3D Structure of Parent

Propiedades

Número CAS |

125-27-9 |

|---|---|

Fórmula molecular |

C19H24BrNO3 |

Peso molecular |

394.3 g/mol |

Nombre IUPAC |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;bromide |

InChI |

InChI=1S/C19H24NO3.BrH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1 |

Clave InChI |

KIKLDWULAZATJG-YZZSNFJZSA-M |

SMILES isomérico |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Br-] |

SMILES canónico |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Br-] |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis and Characterization of Codeine Methylbromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of codeine methylbromide, a quaternary ammonium (B1175870) salt of codeine. This document details a plausible synthetic protocol, outlines key characterization methods, and presents expected analytical data to aid researchers in its preparation and identification.

Introduction

This compound, also known as Eucodin, is a derivative of codeine, a naturally occurring opioid alkaloid. First synthesized in 1903, it is the bromomethane (B36050) salt of codeine.[1] The quaternization of the tertiary amine in the codeine molecule to a quaternary ammonium salt alters its pharmacological properties. This guide focuses on the chemical synthesis and subsequent analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves the N-alkylation (quaternization) of the tertiary amine of codeine using methyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the codeine molecule acts as the nucleophile, attacking the electrophilic methyl group of methyl bromide.

Experimental Protocol

Materials:

-

Codeine base

-

Methyl bromide (gas or solution in a suitable solvent)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or chloroform)

-

Reaction vessel with a stirrer and a gas inlet/outlet (if using gaseous methyl bromide) or a sealed reaction vessel.

-

Purification apparatus (e.g., recrystallization setup)

Procedure:

-

Dissolution: Dissolve a known amount of codeine base in a minimal amount of the chosen anhydrous solvent in the reaction vessel.

-

Reaction:

-

Using gaseous methyl bromide: Bubble a slow stream of methyl bromide gas through the stirred solution of codeine at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Using methyl bromide solution: Add a stoichiometric excess of a solution of methyl bromide in a suitable solvent to the codeine solution. The reaction can be stirred at room temperature or gently heated to accelerate the process.

-

-

Precipitation and Isolation: As the reaction proceeds, the quaternary ammonium salt, this compound, will precipitate out of the solution due to its lower solubility compared to the starting material.

-

Filtration: Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), the precipitate is collected by filtration.

-

Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted codeine or impurities.

-

Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Note: Methyl bromide is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄BrNO₃ | [2] |

| Molecular Weight | 394.30 g/mol | [2] |

| Appearance | Crystalline solid | |

| Melting Point | ~260 °C | [2] |

| Solubility | Soluble in water and hot methanol; sparingly soluble in ethanol; insoluble in chloroform (B151607) and ether. | |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol bromide | [2] |

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following sections detail the expected spectral data based on the structure of the molecule and known data for codeine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The quaternization of the nitrogen atom in codeine to form this compound will induce significant changes in the chemical shifts of the neighboring protons and carbons in the NMR spectra. The N-methyl groups in the quaternary ammonium salt will be deshielded compared to the N-methyl group in codeine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| N-CH₃ (quaternary) | 3.0 - 3.5 | Two singlets are expected for the two N-methyl groups, shifted downfield compared to the N-CH₃ signal in codeine (typically ~2.4 ppm). |

| O-CH₃ | ~3.8 | Expected to be similar to the chemical shift in codeine. |

| Aromatic Protons | 6.6 - 6.8 | Expected to be similar to the chemical shifts in codeine. |

| Olefinic Protons | 5.2 - 5.8 | Expected to be similar to the chemical shifts in codeine. |

| Other Aliphatic Protons | 1.5 - 4.0 | Protons alpha to the quaternary nitrogen are expected to be shifted downfield. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| N-CH₃ (quaternary) | 50 - 55 | Two signals are expected for the two N-methyl groups, shifted downfield compared to the N-CH₃ signal in codeine (typically ~43 ppm). |

| O-CH₃ | ~56 | Expected to be similar to the chemical shift in codeine. |

| Aromatic Carbons | 110 - 150 | Expected to be similar to the chemical shifts in codeine. |

| Olefinic Carbons | 125 - 135 | Expected to be similar to the chemical shifts in codeine. |

| Other Aliphatic Carbons | 20 - 90 | Carbons alpha to the quaternary nitrogen are expected to be shifted downfield. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The spectrum is expected to be similar to that of codeine, with some key differences due to the quaternization of the nitrogen.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3500 - 3200 | O-H stretching (alcohol) |

| 3050 - 2800 | C-H stretching (aromatic, olefinic, and aliphatic) |

| 1650 - 1600 | C=C stretching (aromatic and olefinic) |

| 1280 - 1200 | C-O stretching (aryl ether) |

| 1100 - 1000 | C-O stretching (alcohol) |

| ~1450 | C-N stretching (quaternary ammonium) |

Mass Spectrometry (MS)

Mass spectrometry of this compound will show the molecular ion of the cation (the codeine methyl moiety). The fragmentation pattern will be useful for structural elucidation.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound Cation

| m/z Value | Proposed Fragment |

| 314 | [M]⁺ (Codeine methyl cation) |

| 299 | [M - CH₃]⁺ (Loss of a methyl group from the quaternary nitrogen) |

| 242 | Fragmentation of the morphinan (B1239233) ring |

| 162 | Further fragmentation |

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis of this compound from Codeine.

Caption: Characterization Workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Adherence to safety protocols, particularly when handling methyl bromide, is paramount. Further experimental validation of the predicted spectral data is recommended for definitive structural confirmation.

References

Physicochemical Properties of Codeine Methylbromide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This technical guide provides an in-depth overview of the core physicochemical characteristics of codeine methylbromide, also known by the trade name Eucodin.

This compound is a quaternary ammonium (B1175870) salt of codeine, an opioid analgesic. The addition of a methyl bromide group to the tertiary amine of the codeine molecule alters its pharmacological properties, primarily by reducing its ability to cross the blood-brain barrier. This guide summarizes its key physicochemical data, outlines relevant experimental protocols for its characterization, and provides visual representations of its primary signaling pathway and a general experimental workflow.

Core Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄BrNO₃ | [1][2] |

| Molecular Weight | 394.30 g/mol | [1][2] |

| Melting Point | ~260 °C | [1][2] |

| Solubility | Soluble in 2-3 parts water; Soluble in hot methanol; Sparingly soluble in alcohol; Insoluble in chloroform (B151607) and ether. | [1] |

| Appearance | Crystals | [1] |

| CAS Registry Number | 125-27-9 | [1] |

| pKa (estimated from codeine) | 8.21 | [3] |

| LogP (estimated from codeine) | 1.19 | [3] |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments to determine the physicochemical properties of an active pharmaceutical ingredient (API) like this compound. These are generalized protocols and may require optimization for the specific compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.

Methodology (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like codeine, it indicates the pH at which the compound is 50% ionized.

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol (B41247) and water. LogP is a measure of lipophilicity.

Methodology (Shake-Flask Method):

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the octanol and water layers.

-

The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Signaling Pathway and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

Codeine, and by extension its methylbromide derivative, exerts its primary pharmacological effects through its interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] The binding of codeine (or its active metabolite, morphine) to the MOR initiates a cascade of intracellular signaling events.

Caption: Mu-Opioid Receptor Signaling Pathway.

General Workflow for Physicochemical Characterization of an API

The systematic characterization of an active pharmaceutical ingredient is a critical step in drug development. The following diagram illustrates a typical workflow.

Caption: API Physicochemical Characterization Workflow.

References

- 1. Codeine Methyl Bromide [drugfuture.com]

- 2. Codeine methyl bromide | C19H24BrNO3 | CID 5362447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Codeine Methylbromide (CAS Number 125-27-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Codeine methylbromide (CAS Number: 125-27-9), also known as Eucodin, is a quaternary ammonium (B1175870) salt of codeine, a naturally occurring opioid alkaloid.[1] Its unique chemical structure, featuring a permanently charged nitrogen atom, confers distinct pharmacological properties compared to its tertiary amine precursor, codeine. This technical guide provides a comprehensive overview of the chemical, pharmacological, and toxicological characteristics of this compound, where available. Due to the limited specific data for the methylbromide salt, information from studies on codeine and other quaternary opioids is used as a proxy to provide a thorough understanding of its expected behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of opioid compounds.

Physicochemical Properties

This compound is a crystalline solid with a melting point of approximately 260°C.[2] It is soluble in water and hot methanol, sparingly soluble in alcohol, and insoluble in chloroform (B151607) and ether.[2] The quaternization of the nitrogen atom in the codeine molecule results in a permanently charged compound with altered polarity and solubility compared to codeine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 125-27-9 | [2] |

| Molecular Formula | C19H24BrNO3 | [2] |

| Molecular Weight | 394.30 g/mol | [2] |

| Melting Point | ~260 °C | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in 2-3 parts water, hot methanol; sparingly soluble in alcohol; insoluble in chloroform, ether. | [2] |

| Synonyms | Eucodin, Codeine Bromomethylate | [1] |

Pharmacology

Mechanism of Action

As a derivative of codeine, this compound is expected to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR).[3] The analgesic effects of codeine are largely attributed to its metabolism to morphine.[4] However, the permanently charged nature of this compound is likely to significantly hinder its ability to cross the blood-brain barrier, a critical step for centrally mediated analgesic effects.[5] This suggests that this compound may primarily exert its effects in the periphery.

The presence of the bromide ion may also contribute to a dual mechanism of action, potentially leading to sedative effects.[1]

Opioid Receptor Binding Affinity

Table 2: Opioid Receptor Binding Affinity of Codeine (as a proxy)

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference(s) |

| Mu (µ) | Codeine | >100 | Human | [8] |

| Delta (δ) | Codeine | - | - | [7] |

| Kappa (κ) | Codeine | - | - | [7] |

Note: Data for codeine is presented as a proxy. The binding affinity of this compound may differ.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound is scarce. The permanently charged nature of quaternary ammonium compounds generally results in poor oral absorption and limited distribution across biological membranes, including the blood-brain barrier.[9] Their elimination is primarily through renal and biliary excretion.[9]

Table 3: Predicted ADME Properties of this compound

| Parameter | Predicted Characteristic | Rationale/Reference(s) |

| Absorption | Poor oral bioavailability | Quaternary ammonium compounds are generally poorly absorbed from the gastrointestinal tract.[9] |

| Distribution | Limited, primarily peripheral | The permanent positive charge is expected to restrict passage across the blood-brain barrier.[5] |

| Metabolism | Expected to be limited | Quaternary ammonium compounds are generally less susceptible to hepatic metabolism compared to their tertiary amine counterparts.[9] |

| Excretion | Primarily renal and biliary | This is the main elimination pathway for quaternary ammonium compounds.[9] |

Toxicology

Specific toxicity data for this compound is not available. The following table summarizes the available data for codeine and its phosphate (B84403) salt, which can serve as an indicator of its potential toxicity.

Table 4: Toxicity Data for Codeine and Codeine Phosphate

| Compound | Test | Species | Route | LD50 | Reference(s) |

| Codeine | LD50 | Rat | Oral | 427 mg/kg | [10] |

| Codeine | LD50 | Mouse | Oral | 250 mg/kg | [10] |

| Codeine Phosphate | LD50 | Rat | Oral | 266 mg/kg | [10] |

Experimental Protocols

Synthesis of this compound (Quaternization of Codeine)

Objective: To synthesize this compound from codeine via quaternization with methyl bromide.

Materials:

-

Codeine base

-

Methyl bromide (CH3Br)

-

Anhydrous acetone (B3395972)

-

Anhydrous diethyl ether

-

Round-bottom flask with a stir bar

-

Reflux condenser

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve codeine base in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of methyl bromide to the cooled solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a precipitate should be observed.

-

After 24 hours, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

-

Characterize the product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.[11][12][13]

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

-

Cell membranes expressing human recombinant µ, δ, or κ opioid receptors

-

Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69593 (for κ)

-

This compound (test compound)

-

Naloxone (B1662785) (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus (e.g., cell harvester)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For the determination of non-specific binding, add a high concentration of naloxone instead of the test compound.

-

For total binding, add only the cell membranes and radioligand.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Determination of Analgesic Activity in an Animal Model (Hot Plate Test)

Objective: To evaluate the analgesic efficacy of this compound in a rodent model of acute thermal pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Stopwatch

Procedure:

-

Acclimate the rats to the laboratory environment for at least one week before the experiment.

-

On the day of the experiment, determine the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) for each rat by placing it on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Administer this compound or vehicle to the rats via a relevant route (e.g., intraperitoneal or subcutaneous injection).

-

At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place each rat back on the hot plate and record the latency to the nociceptive response.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Analyze the data to determine the dose-response relationship and the time course of the analgesic effect of this compound.

Visualizations

Opioid Receptor Signaling Pathway

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Analgesic Efficacy Testing

Caption: Workflow for Analgesic Efficacy Testing.

Conclusion

This compound presents an interesting pharmacological profile due to its quaternary ammonium structure. While it shares the core opioid pharmacophore with codeine, its permanently charged nature likely restricts its central nervous system penetration, suggesting a predominantly peripheral mechanism of action. The available data on codeine serves as a useful, albeit imperfect, proxy for predicting the properties of this compound. Further research is warranted to fully characterize the binding affinities, pharmacokinetic profile, and toxicological properties of this compound to elucidate its potential as a peripherally acting opioid analgesic. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the unique characteristics of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Codeine Methyl Bromide [drugfuture.com]

- 3. ndafp.org [ndafp.org]

- 4. researchgate.net [researchgate.net]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. www1.udel.edu [www1.udel.edu]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

The Pharmacological Profile of Eucodin (Codeine Methylbromide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Eucodin (codeine methylbromide) is a Schedule I controlled substance in the United States and other jurisdictions. Its manufacture, distribution, and possession are strictly regulated. This document is intended for academic and research purposes only and does not endorse or encourage the use of this substance.

Introduction

Eucodin, the trade name for this compound, is a salt of the opioid analgesic codeine. First synthesized in Austria-Hungary in 1903, it was historically used for the management of pain, particularly when associated with insomnia or nervousness, and as a potent antitussive for violent coughing.[1] What distinguishes Eucodin from other codeine salts is its dual mechanism of action, attributed to the pharmacological effects of both the codeine cation and the bromide anion.[1] As a quaternary ammonium (B1175870) salt, this compound exhibits altered physicochemical properties compared to codeine base, which may influence its pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth overview of the pharmacological profile of Eucodin, drawing from the extensive research on codeine and highlighting the unique aspects of the methylbromide salt where information is available. Due to its classification as a controlled substance, modern research specifically on Eucodin is limited. Therefore, much of the data presented is extrapolated from studies on other codeine salts and should be interpreted with this consideration.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C19H24BrNO3 | [1][2] |

| Molecular Weight | 394.30 g/mol | [1][2] |

| Melting Point | ~260 °C | [2][3] |

| Solubility | Soluble in 2-3 parts water, hot methanol; sparingly soluble in alcohol; insoluble in chloroform (B151607) and ether. | [2] |

| CAS Registry Number | 125-27-9 | [1][2] |

Pharmacodynamics

The primary pharmacodynamic effects of Eucodin are mediated by the codeine moiety, which acts as a prodrug to the more potent opioid agonist, morphine.[4][5][6] The bromide ion also contributes to the overall pharmacological profile, primarily through its sedative effects.

Mechanism of Action

Eucodin exerts its effects through a dual mechanism:

-

Opioidergic Activity: Codeine itself has a relatively weak affinity for the µ-opioid receptor.[5][7] Its analgesic and antitussive effects are primarily attributed to its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[4][5][8][9] Morphine is a potent agonist at µ-opioid receptors, which are G-protein coupled receptors.[8][10] Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP), hyperpolarization of neuronal cells, and inhibition of the release of nociceptive neurotransmitters.[8]

-

GABAergic Activity (Bromide): The bromide anion is a central nervous system depressant. It is thought to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to sedative and anxiolytic effects. This dual action likely contributed to Eucodin's historical use for pain accompanied by nervousness or insomnia.[1]

Receptor Binding Affinity

While specific binding data for this compound is scarce, studies on codeine and its metabolites provide insight into its receptor interactions. Codeine demonstrates a significantly lower affinity for the µ-opioid receptor compared to morphine.[5] It is considered a µ-selective opioid but does not significantly differentiate between kappa- and delta-opioid receptors.[11]

| Compound | Receptor | Ki (nM) | Reference |

| Morphine | µ | 1.2 | [12] |

| Codeine | µ | >1000 | [12] |

| Morphine-6-glucuronide | µ | 0.6 | [12] |

Note: Ki values are indicative and can vary between studies and experimental conditions.

Signaling Pathways

The activation of µ-opioid receptors by morphine, the active metabolite of codeine, initiates several intracellular signaling cascades.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Codeine Methyl Bromide [drugfuture.com]

- 3. Codeine methyl bromide | C19H24BrNO3 | CID 5362447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. researchgate.net [researchgate.net]

- 8. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Computational Drug Design of Novel Agonists of the μ -Opioid Receptor to Inhibit Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of Eucodin: An In-depth Technical Review of the Unexplored Pharmacology of Codeine Methylbromide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Codeine methylbromide, also known by its trade name Eucodin, is a quaternary ammonium (B1175870) derivative of codeine first synthesized in the early 20th century.[1] Despite its long history, a thorough investigation into its in vitro and in vivo pharmacology is conspicuously absent from the scientific literature. Classified as a Schedule I controlled substance in the United States, its potential for abuse has been recognized, yet the empirical data to fully characterize its mechanism of action, pharmacokinetics, and pharmacodynamics remain largely unavailable.[1][2] This technical guide synthesizes the limited existing information on this compound, contextualizes it with the well-established pharmacology of its parent compound, codeine, and explores the theoretical implications of its quaternary ammonium structure. The significant gaps in the current body of knowledge are highlighted, underscoring the need for empirical research to validate long-standing claims and fully elucidate the pharmacological profile of this compound.

Introduction: A Scientific Oblivion

This compound is a chemical entity that exists in a state of scientific paradox. While its chemical structure and synthesis have been known for over a century, and it is legally classified as a substance with a high potential for abuse, there is a profound lack of published in vitro and in vivo studies to substantiate its pharmacological effects.[1][2] The primary assertion found in encyclopedic and historical references is that this compound possesses a "dual mechanism of action," attributed to the combined effects of the codeine moiety and the bromide ion.[1] However, this claim is not supported by any publicly available, peer-reviewed experimental data.

This guide aims to provide a comprehensive overview of what is known, what is unknown, and what can be reasonably inferred about this compound based on the pharmacology of codeine and other quaternary opioid derivatives.

Physicochemical Properties and Legal Status

This compound is the bromomethane (B36050) salt of codeine.[1] Its chemical formula is C19H24BrNO3, and it has a molar mass of 394.309 g·mol−1.[1] It is reported to be soluble in water.[3] In the United States, this compound is classified as a Schedule I controlled substance, indicating it has no currently accepted medical use and a high potential for abuse.[1][2]

The Parent Compound: A Review of Codeine's Pharmacology

To understand the potential actions of this compound, it is essential to first review the well-documented pharmacology of codeine.

Mechanism of Action

Codeine is an opioid agonist that exerts its analgesic and antitussive effects primarily through its conversion to morphine.[4][5] This metabolic transformation is catalyzed by the cytochrome P450 enzyme CYP2D6.[5] Morphine then acts as a potent agonist at the µ-opioid receptor (MOR), leading to a cascade of intracellular signaling events that ultimately result in analgesia.[4] Codeine itself has a much weaker affinity for the µ-opioid receptor compared to morphine.[4]

Pharmacokinetics

Codeine is well-absorbed after oral administration and is extensively distributed throughout the body.[5] It is metabolized in the liver via several pathways:

-

O-demethylation to morphine (via CYP2D6), which is the primary pathway for its analgesic effect.

-

N-demethylation to norcodeine (via CYP3A4).

-

Glucuronidation to codeine-6-glucuronide.[5]

The metabolites are primarily excreted by the kidneys.[5] The half-life of codeine is approximately 3 hours.[5]

In Vitro Data for Codeine

The following table summarizes the receptor binding affinities of codeine at the µ (mu), δ (delta), and κ (kappa) opioid receptors. It is important to note that this data is for the parent compound, codeine, as no such data is publicly available for this compound.

| Ligand | Receptor Subtype | Assay Type | Species | Ki (nM) | Reference |

| Codeine | µ-opioid | Radioligand Binding | Guinea Pig | 250 | [6] |

| Codeine | δ-opioid | Radioligand Binding | Guinea Pig | >10000 | [6] |

| Codeine | κ-opioid | Radioligand Binding | Guinea Pig | 3400 | [6] |

Note: Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

In Vivo Data for Codeine

In vivo studies in animal models have demonstrated the analgesic effects of codeine. For instance, in rodent models of neuropathic pain, subcutaneous administration of codeine has been shown to attenuate mechanical and cold allodynia.[7] In humans, oral codeine is used for the relief of mild to moderate pain.[8]

The Quaternary Ammonium Derivative: Theoretical Considerations for this compound

The methylation of the tertiary amine in codeine to form a quaternary ammonium salt in this compound is expected to have significant pharmacological consequences.

Blood-Brain Barrier Permeability

Quaternary ammonium compounds are generally characterized by their poor ability to cross the blood-brain barrier (BBB).[9] This is due to their positive charge and increased hydrophilicity, which hinders passive diffusion across the lipid-rich cell membranes of the BBB.[10] While codeine readily enters the central nervous system (CNS), it is highly probable that this compound has significantly reduced CNS penetration.[11][12] Making the nitrogen in morphine-like molecules quaternary greatly decreases their analgesic effects due to the inability to pass into the CNS.[9]

Peripheral vs. Central Effects

A reduced capacity to cross the BBB suggests that the pharmacological effects of this compound may be predominantly peripheral. Opioid receptors are present in the peripheral nervous system and other tissues outside of the CNS. Activation of these peripheral opioid receptors can produce analgesia, particularly in inflammatory pain states. Therefore, it can be hypothesized that this compound may have peripherally mediated analgesic or other effects, with a potentially reduced profile of centrally mediated side effects such as respiratory depression, sedation, and euphoria, which are hallmarks of traditional opioids. However, some studies on codeine itself suggest it has both central and peripheral actions.[13][14]

The "Dual Mechanism of Action" Hypothesis

The long-standing claim of a dual mechanism of action for this compound posits that the bromide ion contributes a sedative effect in addition to the opioid effect of the codeine moiety.[1] While bromide salts have historically been used as sedatives and anticonvulsants, their use has largely been abandoned due to their long half-life and risk of toxicity (bromism). There are no available studies that have investigated this potential synergistic effect of codeine and bromide in the context of this compound.

Experimental Protocols: A Roadmap for Future Research

Given the absence of specific experimental data for this compound, this section provides generalized protocols for key experiments that would be necessary to characterize its pharmacological profile. These are intended as a guide for future research.

In Vitro: Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rat or guinea pig) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

-

Radioligand Binding: Incubate the membrane preparations with a known concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ) and varying concentrations of the test compound (this compound).

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki values by nonlinear regression analysis of the competition binding curves.

In Vivo: Tail-Flick Test for Analgesia

Objective: To assess the analgesic efficacy of this compound in a model of acute thermal pain.

Methodology:

-

Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or Swiss Webster mice.

-

Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the animal's tail and recording the time until the tail is withdrawn.

-

Drug Administration: Administer this compound via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses. A control group should receive a vehicle.

-

Post-Treatment Latency: Measure the tail-flick latency at several time points after drug administration.

-

Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED50 (the dose that produces 50% of the maximum effect).

Visualizing the Pathways and Hypotheses

The following diagrams illustrate the known metabolic pathway of codeine and a conceptual representation of the hypothesized difference in the site of action between codeine and this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Codeine methyl bromide | C19H24BrNO3 | CID 5362447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Codeine Methyl Bromide [drugfuture.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Codeine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 9. painphysicianjournal.com [painphysicianjournal.com]

- 10. jdc.jefferson.edu [jdc.jefferson.edu]

- 11. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blood-brain barrier: penetration of morphine, codeine, heroin, and methadone after carotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for peripheral and central actions of codeine to dysregulate swallowing in the anesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Evidence for peripheral and central actions of codeine to dysregulate swallowing in the anesthetized cat [frontiersin.org]

Structural Elucidation and Confirmation of Codeine Methylbromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of codeine methylbromide (also known as Eucodin).[1][2] Due to the limited availability of specific published spectral data for this quaternary ammonium (B1175870) salt, this guide outlines the expected analytical outcomes based on the known characteristics of codeine and general principles of spectroscopic analysis for quaternary alkaloids.

Introduction

This compound is a quaternary ammonium derivative of codeine, an opioid analgesic.[2] Its structure is characterized by the methylation of the tertiary amine in the codeine molecule, resulting in a positively charged nitrogen atom and a bromide counter-ion. The structural confirmation of this compound is critical for quality control, regulatory compliance, and understanding its pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 125-27-9 | [1] |

| Molecular Formula | C₁₉H₂₄BrNO₃ | [1][2] |

| Molecular Weight | 394.30 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | ~260 °C | [1] |

| IUPAC Name | 7,8-Didehydro-4,5-α-epoxy-6-α-hydroxy-3-methoxy-17,17-dimethylmorphinanium bromide | [2] |

Synthesis

The synthesis of this compound is typically achieved through the quaternization of codeine with methyl bromide. This is a standard N-alkylation reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine in codeine attacks the electrophilic methyl group of methyl bromide.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve codeine in a suitable aprotic solvent such as acetonitrile (B52724) or dichloromethane (B109758) in a round-bottom flask.

-

Addition of Methylating Agent: Add a stoichiometric excess of methyl bromide to the solution. The reaction is typically performed at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the disappearance of the codeine spot and the appearance of a more polar spot corresponding to the quaternary ammonium salt.

-

Isolation: Upon completion, the product often precipitates out of the solution due to its ionic nature and lower solubility in organic solvents. The precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and diethyl ether, to yield pure this compound crystals.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is employed to unequivocally confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum of this compound is expected to be similar to that of codeine, with key differences arising from the quaternization of the nitrogen atom. The protons in proximity to the positively charged nitrogen will experience a significant downfield shift due to the deshielding effect.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | ~3.3 - 3.5 | s | Significant downfield shift compared to codeine (~2.4 ppm). |

| N-CH₃ (new) | ~3.3 - 3.5 | s | Signal for the newly introduced methyl group. |

| O-CH₃ | ~3.8 | s | Largely unaffected. |

| H-1, H-2 | ~6.6 - 6.8 | m | Aromatic protons. |

| H-5 | ~4.9 | d | |

| H-6 | ~4.2 | m | |

| H-7, H-8 | ~5.3 - 5.8 | m | Olefinic protons. |

| Other protons | Various | Protons on the morphinan (B1239233) skeleton. |

Similar to the ¹H NMR, the ¹³C NMR spectrum will show downfield shifts for the carbon atoms directly attached to or near the quaternary nitrogen.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | ~50 - 55 | Downfield shift compared to codeine (~43 ppm). |

| N-CH₃ (new) | ~50 - 55 | Signal for the new methyl group. |

| C-9 | ~45 - 50 | Downfield shift. |

| C-10, C-16 | ~30 - 40 | Downfield shifts. |

| O-CH₃ | ~56 | Largely unaffected. |

| Aromatic Carbons | ~110 - 150 | |

| Olefinic Carbons | ~125 - 135 | |

| Other Carbons | Various | Carbons of the morphinan skeleton. |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights. For this compound, electrospray ionization (ESI) is the preferred method due to the ionic nature of the compound.

In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the codeine methyl cation (C₁₉H₂₄NO₃⁺) at m/z 314.18. The bromide ion will not be observed in the positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Elemental Composition |

| [C₁₉H₂₄NO₃]⁺ | 314.1756 | (To be determined) | C₁₉H₂₄NO₃ |

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the codeine methyl cation. The fragmentation pattern is expected to involve cleavages of the piperidine (B6355638) ring.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

-

Tandem MS: For fragmentation studies, select the parent ion (m/z 314.18) and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands.

Table 5: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | O-H stretch | Hydroxyl group |

| ~3000-2800 | C-H stretch | Aliphatic and aromatic C-H |

| ~1600 | C=C stretch | Aromatic ring and olefinic double bond |

| ~1500 | C=C stretch | Aromatic ring |

| ~1280 | C-O-C stretch | Ether linkage |

| ~1100 | C-N stretch | C-N bond |

| ~1050 | C-O stretch | Hydroxyl group |

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat sample.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound.

Caption: Experimental workflow for synthesis and structural confirmation.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete picture of the molecular structure.

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

References

The Dual Action of Codeine Methylbromide: A Technical Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine methylbromide, a quaternary ammonium (B1175870) salt of codeine, presents a unique pharmacological profile characterized by a dual mechanism of action. This technical guide explores the distinct peripheral and central effects of this compound, stemming from its two constituent moieties: the peripherally-restricted codeine cation and the centrally-acting bromide anion. By examining its interactions with opioid and GABAergic systems, we delved into the potential therapeutic applications and underlying physiological pathways. This document provides a comprehensive overview of the available scientific knowledge, including quantitative data on related compounds, detailed hypothetical experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

First synthesized in 1903 in Austria-Hungary, this compound, also known as Eucodin, was developed for conditions requiring both analgesic and sedative effects, such as pain accompanied by insomnia or nervous agitation, and severe coughing.[1] Its chemical structure as a quaternary ammonium salt of codeine renders it highly polar, significantly limiting its ability to cross the blood-brain barrier. This property suggests that the opioid-mediated effects of the codeine moiety are predominantly exerted on peripheral tissues. Concurrently, the dissociated bromide ion can penetrate the central nervous system (CNS) and induce sedative effects. This intriguing separation of actions forms the basis of its "dual action" profile.

The Peripheral Opioid Agonist Action of the this compound Cation

The quaternization of the nitrogen atom in the codeine molecule results in a permanently charged cation. This charge drastically reduces lipid solubility, thereby hindering its passage across the blood-brain barrier.[2][3] Consequently, the opioid effects of this compound are primarily mediated by its interaction with peripheral opioid receptors.

Quantitative Analysis of Opioid Receptor Binding

| Compound | Receptor | Ki (nM) | Reference Compound |

| Codeine | µ-opioid | >100 | DAMGO |

| Morphine | µ-opioid | 1.2 | DAMGO |

| DAMGO | µ-opioid | - | - |

Table 1: Comparative µ-Opioid Receptor Binding Affinities.[4][5]

Experimental Protocol: Opioid Receptor Binding Assay

A competitive radioligand binding assay would be employed to determine the binding affinity (Ki) of this compound for µ-opioid receptors.

Objective: To quantify the binding affinity of this compound to µ-opioid receptors in vitro.

Materials:

-

Membrane preparations from cells expressing human µ-opioid receptors (e.g., CHO-K1 cells)

-

[³H]DAMGO (radioligand)

-

This compound (test compound)

-

Naloxone (B1662785) (positive control)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Thaw cell membrane preparations on ice.

-

Prepare serial dilutions of this compound and naloxone in incubation buffer.

-

In a 96-well plate, add a constant concentration of [³H]DAMGO, the cell membrane preparation, and varying concentrations of the test compound or control.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

The Central Sedative Action of the Bromide Anion

The bromide anion, once dissociated from this compound, is capable of crossing the blood-brain barrier and exerting a depressant effect on the central nervous system. This action is believed to be mediated through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.

Mechanism of Action at the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Bromide ions are thought to enhance the effect of GABA at the GABA-A receptor, leading to increased chloride influx and a more pronounced inhibitory, or sedative, effect.

Experimental Protocol: Electrophysiological Analysis of GABA-A Receptor Modulation

Patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors would be the standard method to investigate the modulatory effects of bromide ions.

Objective: To determine if bromide ions potentiate GABA-induced currents at the GABA-A receptor.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or Xenopus oocytes expressing specific GABA-A receptor subunits.

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

-

External and internal pipette solutions.

-

GABA.

-

Sodium Bromide (as the source of bromide ions).

-

Bicuculline (GABA-A receptor antagonist).

Procedure:

-

Prepare whole-cell patch-clamp recordings from the cultured cells.

-

Establish a stable baseline recording of membrane current.

-

Apply a sub-maximal concentration of GABA to elicit a control inward chloride current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of sodium bromide.

-

Measure the amplitude of the GABA-induced currents in the presence and absence of bromide.

-

To confirm the involvement of GABA-A receptors, demonstrate that the observed currents can be blocked by the antagonist bicuculline.

-

Analyze the data to determine if bromide potentiates the GABAergic response and, if so, in a concentration-dependent manner.

Visualizing the Dual Action and Experimental Workflows

Signaling Pathways

Figure 1: Signaling pathway of this compound's dual action.

Experimental Workflow

Figure 2: Experimental workflow for characterizing this compound.

Conclusion

The dual-action mechanism of this compound, characterized by peripheral opioid analgesia and central GABAergic sedation, represents a fascinating example of targeted drug design from an earlier era of pharmacology. While its clinical use is now limited, the principles underlying its action remain relevant for the development of novel therapeutics with improved side-effect profiles. Specifically, the concept of peripherally restricted opioids continues to be an active area of research for managing pain without the central side effects of traditional opioids. Further investigation into the precise quantitative pharmacology of this compound and the electrophysiological effects of bromide on various GABA-A receptor subtypes could provide valuable insights for modern drug discovery efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of opiate antagonists and their quaternary analogues on nucleus accumbens self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The central versus peripheral antinociceptive effects of μ-opioid receptor agonists in the new model of rat visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Codeine Methylbromide in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of codeine methylbromide in common laboratory solvents. Due to its classification as a Schedule I controlled substance, publicly available data is limited. This guide synthesizes the available information and provides best-practice methodologies for researchers to conduct their own detailed investigations.

Introduction

This compound (also known as Eucodin) is a quaternary ammonium (B1175870) salt of codeine.[1] Its chemical structure and properties differ from other codeine salts, influencing its solubility and stability profiles. A thorough understanding of these characteristics is crucial for its use in research and development, including for analytical standard preparation, formulation development, and in-vitro studies.

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄BrNO₃ | [2] |

| Molecular Weight | 394.3 g/mol | [2] |

| Appearance | White crystalline solid | - |

| Melting Point | ~260 °C | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in various experimental settings.

Qualitative Solubility

Available data provides a general overview of its solubility in various solvents.

| Solvent | Solubility | Reference |

| Water | Soluble in 2-3 parts | - |

| Methanol | Soluble (especially when hot) | - |

| Ethanol | Sparingly soluble | - |

| Chloroform | Insoluble | - |

| Ether | Insoluble | - |

Quantitative Solubility

Quantitative solubility data for this compound is scarce in publicly accessible literature. One source reports a solubility of 260,000 mg/L, which is presumed to be in water.[2] It is anticipated to be more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Concentration (mg/L) | Temperature (°C) | Reference |

| Water (presumed) | 260,000 | Not Specified | [2] |

Stability Profile

The stability of this compound in solution is influenced by factors such as the solvent, pH, temperature, and exposure to light. While specific stability studies on this compound are not widely published, information on codeine phosphate (B84403) and the general behavior of quaternary ammonium compounds can provide some insights. Codeine and its salts are known to be sensitive to light and prolonged exposure to air. The solid form of this compound is considered stable and does not rapidly decompose in air.

Studies on codeine phosphate in aqueous solutions have shown that it is relatively stable at a pH of 3.5 and that its degradation is influenced by temperature and light.[3] At neutral pH, codeine can oxidize to norcodeine and codeinone, while at a basic pH, norcodeine is the primary degradation product.[3] In acidic solutions exposed to light, autoxidation can occur.[3] As a quaternary ammonium compound, this compound is expected to be relatively stable and resistant to biodegradation.[4][5][6][7]

Experimental Protocols

The following sections detail best-practice methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted for specific laboratory requirements.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in various solvents.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Protocol for Stability-Indicating HPLC Method Development and Validation

A validated stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation Parameters:

-

Specificity: Demonstrate the ability to resolve this compound from its degradation products and any matrix components.

-

Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol for Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.

Procedure:

-

Prepare solutions of this compound in the selected solvents.

-

Expose the solutions to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solutions at 60 °C for 7 days.

-

Photolytic Degradation: Expose solutions to UV light (254 nm) and visible light for 7 days.

-

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Characterize any significant degradation products using techniques such as LC-MS/MS.

Visualizations

Experimental Workflow Diagrams

References

- 1. Analytical Methods for Codeine Determination | Encyclopedia MDPI [encyclopedia.pub]

- 2. Codeine methyl bromide | C19H24BrNO3 | CID 5362447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Toxicological Screening of Codeine Methylbromide: A Technical Guide

Disclaimer: This document provides a comprehensive overview based on available scientific literature. It is intended for informational purposes for researchers, scientists, and drug development professionals. There is a significant lack of publicly available toxicological data specifically for codeine methylbromide. Therefore, this guide extrapolates from data on codeine and related quaternary ammonium (B1175870) opioid derivatives. All laboratory work should be conducted in compliance with institutional and national safety guidelines.

Introduction

This compound, also known as Eucodin, is a quaternary ammonium salt of the opioid analgesic codeine.[1] In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use.[1][2][3] The addition of a methyl bromide group to the codeine molecule results in a quaternary amine, which is expected to alter its physicochemical and pharmacokinetic properties, and consequently, its toxicological profile.

Quaternary ammonium derivatives of opioids, such as methylnaltrexone, are known to have restricted access across the blood-brain barrier.[4][5] This characteristic generally leads to a reduction in centrally-mediated effects (like euphoria and respiratory depression) and an enhancement of peripheral effects. This guide provides a framework for the preliminary toxicological screening of this compound, drawing upon existing data for codeine and the principles of toxicology for quaternary ammonium compounds.

Predicted Pharmacological and Toxicological Profile

While specific data is lacking for this compound, its structure as a quaternary opioid suggests a toxicological profile that may differ significantly from codeine. The permanent positive charge on the nitrogen atom is expected to limit its ability to cross the blood-brain barrier.[6]

Potential Toxicological Characteristics:

-

Reduced Central Nervous System (CNS) Toxicity: A lower propensity to cross the blood-brain barrier could lead to attenuated CNS effects such as respiratory depression, sedation, and seizure induction, which are hallmarks of opioid overdose.[2][7]

-

Enhanced Peripheral Effects: The toxicity of this compound may be predominantly expressed in the peripheral nervous system and other organs. This could include gastrointestinal distress, cardiovascular effects, and potential neuromuscular blockade at high doses, a known effect of some quaternary ammonium compounds.

-

Role of the Bromide Ion: The presence of the bromide ion could also contribute to the overall toxicity profile, potentially leading to "bromism" with chronic exposure, characterized by neurological and psychological disturbances.

Quantitative Toxicological Data (Codeine as a Surrogate)

The following tables summarize the available quantitative toxicological data for codeine. It is crucial to note that these values may not be directly applicable to this compound and should be considered as a baseline for initial risk assessment.

Table 1: Acute Toxicity of Codeine

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 427 |

| Rat | Intravenous | 75 |

| Rat | Subcutaneous | 229 |

| Mouse | Oral | 250 |

Source: FDA, 2011[4]

Table 2: Acute Toxicity of Codeine Phosphate

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 266 |

| Rat | Intravenous | 54 |

| Rat | Subcutaneous | 365 |

| Rat | Intramuscular | 208 |

Source: Sax & Lewis, 1989[8]

Experimental Protocols for Toxicological Screening

A comprehensive preliminary toxicological screening of this compound would involve a battery of in vitro and in vivo assays to assess its potential hazards.

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Methodology (Based on OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method):

-

Animal Model: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days prior to dosing.

-

Dose Administration: Administer this compound orally via gavage in a suitable vehicle (e.g., distilled water or saline). A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals of a single sex are used per step.

-

Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Methodology:

-

Tester Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) prepared from the liver of induced rodents (e.g., rats treated with Aroclor 1254).

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Incubation and Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies and compare it to the negative control.

Methodology:

-

Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

Exposure: Treat the cell cultures with various concentrations of this compound, with and without metabolic activation (S9 mix).

-

Harvesting and Staining: Harvest the cells at a predetermined time after treatment, treat with a metaphase-arresting agent (e.g., colcemid), and prepare chromosome spreads. Stain the slides with Giemsa.

-

Analysis: Score the metaphase cells for structural and numerical chromosomal aberrations under a microscope.

Methodology:

-

Animal Model: Use mice or rats.

-

Dose Administration: Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time intervals after treatment.

-

Slide Preparation and Staining: Prepare smears and stain with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

-

Analysis: Score a sufficient number of PCEs for the presence of micronuclei. Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.

Visualizations

Codeine Metabolism Pathway

The metabolism of the codeine moiety is a key factor in its overall toxicological effect. The following diagram illustrates the primary metabolic pathways of codeine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Codeine (PIM 140) [inchem.org]

- 3. Codeine methyl bromide | C19H24BrNO3 | CID 5362447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylnaltrexone - Wikipedia [en.wikipedia.org]

- 5. The use of quaternary narcotic antagonists in opiate research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Methylnaltrexone mechanisms of action and effects on opioid bowel dysfunction and other opioid adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Codeine Methylbromide as a Pharmacological Tool: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine methylbromide is a quaternary ammonium (B1175870) salt of the opioid agonist codeine.[1][2] The addition of a methylbromide group to the tertiary amine of the codeine molecule results in a positively charged, more polar compound. This structural modification significantly limits its ability to cross the blood-brain barrier, a critical feature for a pharmacological tool designed to investigate the peripheral actions of opioids. While the therapeutic use of this compound, also known as Eucodin, was explored in the early 20th century, its application in modern pharmacological research is not well-documented in publicly available literature.[1] In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][2]

These application notes will provide a theoretical framework for the use of this compound as a research tool, based on the principles of peripherally restricted opioids. Due to the limited specific data on this compound, methodologies and data from studies on codeine and other peripherally acting opioids will be used as illustrative examples.

Principle of Action

Codeine itself is a prodrug that exerts its analgesic effects primarily through its metabolism to morphine, which is a potent agonist of the µ-opioid receptor (MOR).[3] Opioid receptors, including µ, δ (delta), and κ (kappa) subtypes, are G protein-coupled receptors located throughout the central and peripheral nervous systems.[4] The quaternization of codeine to form this compound is intended to restrict its activity to the periphery, allowing for the selective study of peripheral opioid receptor-mediated effects without the confounding central effects such as sedation, respiratory depression, and centrally-mediated analgesia.

Potential Applications in Research

The primary utility of this compound as a pharmacological tool would be to differentiate between the central and peripheral effects of opioids. Potential research applications include:

-